![molecular formula C25H33N3O2 B3950740 1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950740.png)
1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine
Overview
Description
1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. It was initially developed as an anti-parasitic drug but later gained popularity as a recreational drug due to its stimulant properties. In recent years, BZP has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase the levels of glucose and lactate in the blood, indicating increased metabolic activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine in lab experiments is its ability to act as a stimulant, which can be useful in studying the effects of increased dopamine and norepinephrine levels in the brain. However, one limitation is that this compound has been shown to have potential neurotoxic effects, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine, including its potential use in the treatment of drug addiction and depression. Additionally, further research is needed to fully understand the potential neurotoxic effects of this compound and to determine its safety for use in humans.
Scientific Research Applications
1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine has been used in scientific research for a variety of applications, including its potential use as a treatment for Parkinson's disease. It has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamines. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-30-24-9-7-22(8-10-24)20-26-13-11-23(12-14-26)25(29)28-17-15-27(16-18-28)19-21-5-3-2-4-6-21/h2-10,23H,11-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWOBGZPCHTGKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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